molecular formula C7H14ClF2N B6646047 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride

Cat. No.: B6646047
M. Wt: 185.64 g/mol
InChI Key: IAYARRABDLLFBX-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the structure enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2,2-dimethylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a potent inhibitor of certain biological pathways. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting the overall biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropiperidine: A similar compound with a simpler structure, lacking the dimethyl groups.

    2,2-Dimethylpiperidine: A non-fluorinated analog of 3,3-Difluoro-2,2-dimethylpiperidine hydrochloride.

    3-Fluoro-2,2-dimethylpiperidine: A compound with only one fluorine atom.

Uniqueness

This compound is unique due to the presence of two fluorine atoms and two methyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(2)7(8,9)4-3-5-10-6;/h10H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYARRABDLLFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCN1)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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